5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride CAS number and MSDS data
5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride CAS number and MSDS data
This technical guide provides an in-depth analysis of 5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride , a critical scaffold in medicinal chemistry, particularly in the synthesis of tryptamine-based therapeutics like Naratriptan.
Primary CAS (Free Base): 149669-42-1 Chemical Class: Indole-Piperidine Conjugate Role: Key Intermediate / Pharmacophore Scaffold
Executive Summary
5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride is a bifunctional building block extensively used in the development of serotonergic modulators. Its structural core combines an indole ring (mimicking the tryptophan side chain) with a piperidine ring (providing a basic amine for receptor interaction). The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the scaffold for Structure-Activity Relationship (SAR) studies targeting 5-HT1B/1D receptors (migraine therapeutics) and various protein kinases.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride |
| CAS Number | 149669-42-1 (Free Base); HCl salt is often custom synthesized |
| Molecular Formula | C₁₃H₁₅BrN₂[1][2] · HCl |
| Molecular Weight | 279.18 g/mol (Free Base) / ~315.64 g/mol (HCl Salt) |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Melting Point | >250 °C (Decomposes) |
| pKa | ~9.8 (Piperidine nitrogen), ~16 (Indole NH) |
Safety & Handling (GHS Classification)
Note: Specific toxicological data for this exact intermediate is limited. The following classifications are derived from the structural class (halo-indoles and secondary amines) and analogous compounds like Naratriptan intermediates.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3][4][5][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles (EN 166), and a lab coat are mandatory. A P2 particulate respirator is recommended during weighing.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture.
Synthetic Utility & Experimental Protocol
The synthesis of this compound typically involves the condensation of 5-bromoindole with 4-piperidone, followed by reduction. The 5-bromo position is left intact for downstream functionalization.
Workflow Visualization: Synthesis Pathway
Caption: Two-step synthesis via condensation and selective hydrogenation, preserving the aryl bromide.
Detailed Experimental Procedure
Reference Standard: Adapted from methods for Naratriptan intermediates [1, 2].
Step 1: Condensation to Tetrahydropyridine Intermediate
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
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Reagents: Charge 5-bromoindole (10.0 g, 51 mmol) and 4-piperidone monohydrate.HCl (23.5 g, 153 mmol) into Methanol (200 mL).
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Catalysis: Add Potassium Hydroxide (KOH) (20 g, dissolved in minimal MeOH) dropwise.
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Reaction: Reflux at 70°C for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).
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Workup: Cool to room temperature. Pour mixture into ice-water (500 mL). The solid precipitate (Intermediate) is filtered, washed with water, and dried in vacuo.
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Yield Expectation: 70–80%.
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Step 2: Reduction to Piperidine (Target)
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Setup: Hydrogenation vessel (Parr shaker or balloon setup).
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Reagents: Dissolve the intermediate (5.0 g) in Ethanol/Acetic Acid (10:1 ratio, 100 mL).
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Catalyst: Add 10% Pd/C (0.5 g) or PtO₂ (for minimizing de-halogenation risk).
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Critical Note: To prevent debromination (loss of the 5-Br), avoid high pressure or prolonged reaction times. Alternatively, use NaBH₄ in refluxing isopropanol for a chemical reduction which is often more chemoselective for the double bond over the aryl bromide [3].
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Reaction: Stir under H₂ (1 atm) for 4–6 hours.
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Isolation: Filter through Celite to remove catalyst. Concentrate filtrate.
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Salt Formation: Redissolve residue in Ethanol, cool to 0°C, and add HCl in Dioxane (4M) dropwise until pH < 2. The hydrochloride salt precipitates. Filter and dry.[7][8]
Pharmacological Context & Mechanism
This scaffold is a "privileged structure" for designing ligands that target G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT family.
Mechanism of Action: 5-HT1B/1D Agonism
The 3-(piperidin-4-yl)indole core mimics the tryptamine structure of serotonin. The piperidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket.
Pathway Visualization: 5-HT Receptor Signaling
Caption: Agonist binding triggers Gi/o pathway, reducing cAMP and causing cranial vasoconstriction (migraine relief).
References
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ResearchGate. (2025). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Retrieved from [Link]
Sources
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scribd.com [scribd.com]
